BenchChemオンラインストアへようこそ!

4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Physicochemical profiling ADME prediction Kinase inhibitor design

This unsubstituted bis-heteroaryl secondary amine combines a 4-methylquinazolin-2-amine core with a 4-methylpyrimidine ring, offering the simplest ATP-competitive hinge-binding motif in the quinazoline-pyrimidine hybrid series (MW 251.29 g/mol, clogP 1.61, TPSA 65.70 Ų). Its fragment-like profile (MW<300, clogP≤3) enables CNS-penetrant kinase profiling against PI3K, EGFR, and c-Met, while the absence of additional methyl groups makes it an ideal matched negative control for polymethyl analogs. Choose this minimal pharmacophore to establish selectivity fingerprints before advancing substituted leads. Available in research quantities; request bulk pricing for library-scale programs.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
Cat. No. B5832347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=NC3=CC=CC=C3C(=N2)C
InChIInChI=1S/C14H13N5/c1-9-7-8-15-13(16-9)19-14-17-10(2)11-5-3-4-6-12(11)18-14/h3-8H,1-2H3,(H,15,16,17,18,19)
InChIKeyIUZDBKZLSVYSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine – Procurement-Ready Physicochemical Baseline for a Bis-Heteroaryl Kinase Scaffold


4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (C₁₄H₁₃N₅, MW 251.29 g/mol) is a bis-heteroaryl secondary amine in which a 4-methylquinazolin-2-amine core is N‑linked to a 4‑methylpyrimidine ring . The scaffold unites two privileged kinase‑inhibitor motifs – a 2‑aminoquinazoline and a 2‑aminopyrimidine – in a single compact framework. Its computed clogP of 1.61 and topological polar surface area (TPSA) of 65.70 Ų [1] place it firmly within oral drug‑like chemical space (Lipinski Rule of Five compliant), while the absence of additional substituents yields the lowest molecular weight and steric demand among the close‑in analogs that share this core architecture.

Why Substituting 4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine with a Polymethyl Analog Alters Physicochemical and Pharmacological Behavior


Adding even a single methyl group to the quinazoline or pyrimidine ring of this scaffold produces quantifiable shifts in lipophilicity, aqueous solubility, and kinase‑binding topology that cannot be compensated by simple stoichiometric adjustment. The unsubstituted 4‑methylpyrimidine‑2‑amino arm preserves a planar, rotationally restricted geometry distinct from 4,6‑dimethyl or 4,6,8‑trimethyl congeners, directly impacting ATP‑site complementarity in kinases such as PI3K and EGFR [1]. Consequently, a 4,8‑dimethyl (CAS 669749‑80‑8) or 4,6,8‑trimethyl (CAS 919729‑18‑3) analog cannot be assumed to reproduce the potency, selectivity, or pharmacokinetic profile of the parent compound when substituted in a screening cascade or synthetic route .

4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine – Quantitative Differentiation Evidence vs. Closest Analogs


Lower Molecular Weight and Smaller Steric Volume vs. 4,6,8‑Trimethyl Analog Confer Superior Membrane Permeability Potential

The target compound's molecular weight of 251.29 g/mol is 10.4 % lower than that of the 4,6,8‑trimethyl analog (MW 279.34 g/mol) and 5.6 % lower than the 4,8‑dimethyl analog (MW 265.31 g/mol) . In parallel, the reported clogP of 1.61 [1] is substantially lower than the predicted clogP values for the tri‑ and dimethyl congeners (ΔlogP ≈ 0.7–1.2 units, computed by the same algorithm), indicating superior aqueous solubility and a reduced risk of CYP450 promiscuity driven by lipophilicity.

Physicochemical profiling ADME prediction Kinase inhibitor design

Minimal Topological Polar Surface Area (TPSA) Enables Blood‑Brain Barrier Penetration Relative to Higher‑TPSA Quinazoline‑Pyrimidine Hybrids

The target compound's TPSA of 65.70 Ų [1] lies well below the 90 Ų threshold commonly associated with favourable CNS penetration. In contrast, quinazoline‑pyrimidine hybrids bearing additional methoxy, trifluoromethyl, or phenyl substituents (e.g., 4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine, TPSA > 80 Ų) exceed this threshold, predicting restricted brain exposure. This quantitative TPSA advantage directly supports the selection of the parent compound as a CNS‑permeable starting scaffold for glioblastoma or neurodegenerative disease programs [2].

CNS drug delivery Blood‑brain barrier penetration TPSA optimization

Mono‑Methylpyrimidine Arm Preserves a Distinct Kinase ATP‑Site Hinge‑Binding Geometry Compared to 4,6‑Dimethylpyrimidine Analogs

The 4‑methylpyrimidine‑2‑amino motif in the target compound positions the pyrimidine N1 and N3 atoms for bidentate hydrogen bonding with the kinase hinge region without the steric clash introduced by a 6‑methyl group. In contrast, the 4,6‑dimethyl congener (CAS 5734‑57‑6) forces the 6‑methyl substituent into the hydrophobic back pocket of the ATP site, which can recapitulate the binding pose of erlotinib but may simultaneously enhance EGFR wild‑type inhibition and associated toxicity [1]. This structural differentiation is analogous to the design logic that distinguished selective Aurora A inhibitors (5‑aminopyrimidinyl quinazolines) from pan‑EGFR quinazolines [2].

Kinase selectivity Hinge‑binding motif Structure‑based design

4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine – Evidence‑Backed Application Scenarios for Procurement Decision‑Making


CNS‑Penetrant PI3K or EGFR Inhibitor Lead Optimization

Programs targeting glioblastoma or brain‑metastatic cancers benefit from the compound's TPSA of 65.70 Ų, which is predicted to enable blood‑brain barrier penetration [1]. The scaffold can serve as a low‑MW starting point for introducing substituents that fine‑tune CNS PK without breaching the TPSA threshold for brain exposure.

Kinase Selectivity Profiling of the Minimal Hinge‑Binding Pharmacophore

The unadorned 4‑methylpyrimidine‑2‑amino arm provides the simplest ATP‑competitive hinge‑binding motif in the quinazoline‑pyrimidine hybrid series. This makes the compound ideal for broad‑panel kinase profiling to map the selectivity fingerprint of the minimal pharmacophore before advancing to substituted analogs [2].

Fragment‑Based or Scaffold‑Hopping Library Design

With a molecular weight of only 251.29 g/mol and a clogP of 1.61, the compound meets fragment‑like criteria (MW < 300, clogP ≤ 3) [3]. It can be incorporated into fragment libraries for SPR or NMR screening against PI3K, EGFR, or c‑Met targets, then elaborated via structure‑guided design.

Negative Control or Inactive Comparator for 4,6,8‑Trimethyl Quinazoline‑Pyrimidine Leads

Because the parent scaffold lacks the hydrophobic methyl groups that drive potency in 4,6,8‑trimethyl analogs, it may exhibit reduced or negligible activity in certain kinase assays, enabling its use as a matched negative control in mechanism‑of‑action studies where the polymethyl analog is the active lead.

Quote Request

Request a Quote for 4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.